molecular formula C53H86O24 B122317 Macrostemonoside D CAS No. 143049-27-8

Macrostemonoside D

货号: B122317
CAS 编号: 143049-27-8
分子量: 1107.2 g/mol
InChI 键: DYIQIQXTTUXBQD-DZYXBILISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Macrostemonoside D, also known as this compound, is a useful research compound. Its molecular formula is C53H86O24 and its molecular weight is 1107.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Saponins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Properties

Macrostemonoside D exhibits several pharmacological activities that make it a candidate for various therapeutic applications:

  • Anti-Diabetic Effects : Research indicates that this compound may enhance insulin sensitivity and reduce blood glucose levels in models of hyperglycemia. In studies involving high-fat diet-fed mice, it was observed to lower fasting blood glucose and improve metabolic parameters, suggesting its potential use in managing diabetes .
  • Anti-Obesity Effects : The compound has demonstrated a capacity to inhibit visceral fat accumulation and modulate lipid metabolism. In animal studies, this compound reduced body weight gain and fat mass, indicating its role in combating obesity . The underlying mechanisms include the modulation of peroxisome proliferator-activated receptor gamma (PPAR-γ) and fatty acid synthase expression, which are critical in adipogenesis .
  • Cardiovascular Protection : this compound has shown protective effects against myocardial ischemia and other cardiovascular conditions. It appears to exert these effects by improving endothelial function and reducing inflammation within vascular tissues . Its potential to inhibit platelet aggregation further supports its cardiovascular benefits .

Clinical Implications

The therapeutic implications of this compound are vast:

  • Diabetes Management : Given its effects on blood glucose regulation and insulin sensitivity, this compound could be developed into a novel treatment for type 2 diabetes.
  • Weight Management : Its anti-obesity properties position it as a potential ingredient in weight loss supplements or functional foods aimed at obesity prevention.
  • Cardiovascular Health : By improving endothelial function and reducing platelet aggregation, this compound may serve as a preventive agent against cardiovascular diseases.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

Study ReferenceObjectiveFindings
Investigate anti-diabetic effectsReduced fasting blood glucose and improved insulin sensitivity in high-fat diet-fed mice.
Assess anti-obesity propertiesDecreased body weight gain and fat mass; modulation of PPAR-γ expression observed.
Evaluate cardiovascular benefitsInhibition of inflammatory pathways; reduced platelet aggregation noted.

属性

CAS 编号

143049-27-8

分子式

C53H86O24

分子量

1107.2 g/mol

IUPAC 名称

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S,3R,4S,5S,6S)-5-hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C53H86O24/c1-21-8-13-52(69-19-21)22(2)34-29(75-52)15-28-26-7-6-24-14-25(9-11-50(24,4)27(26)10-12-51(28,34)5)53(77-49-44(67)41(64)37(60)33(72-49)20-68-23(3)57)46(74-48-43(66)40(63)36(59)31(17-55)71-48)45(38(61)32(18-56)76-53)73-47-42(65)39(62)35(58)30(16-54)70-47/h21-22,24-49,54-56,58-67H,6-20H2,1-5H3/t21-,22+,24?,25?,26?,27?,28?,29+,30-,31-,32+,33-,34+,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45+,46-,47+,48+,49+,50+,51+,52?,53+/m1/s1

InChI 键

DYIQIQXTTUXBQD-DZYXBILISA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)C7(C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)COC(=O)C)O)O)O)C)C)C)OC1

手性 SMILES

C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CCC(C6)[C@@]7([C@@H]([C@H]([C@H]([C@@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)O)O)O)C)C)C)OC1

规范 SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)C7(C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)COC(=O)C)O)O)O)C)C)C)OC1

同义词

macrostemonoside D
tigogenin 3-O-beta-D-glucopyranosyl(1-2)(beta-D-glucopyranosyl(1-3)(6-O-acetyl-beta-D-glucopyranosyl))(1-4)-beta-D-galactopyranoside

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。